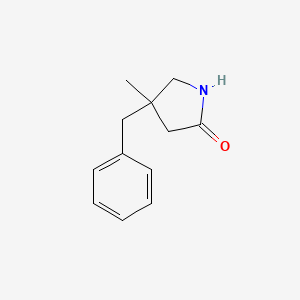
4-Benzyl-4-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4-methylpyrrolidin-2-one is a compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 4-Benzyl-4-methylpyrrolidin-2-one, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-Benzyl-4-methylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. The molecule has a molecular weight of 189.26 . The InChI code for the molecule is 1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
4-Benzyl-4-methylpyrrolidin-2-one is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique
Cancer Treatment Research
One significant application of compounds related to 4-Benzyl-4-methylpyrrolidin-2-one is in cancer treatment. A study describes the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which have shown excellent potency against both the PARP-1 and PARP-2 enzymes. These compounds have been found to exhibit single-digit nanomolar cellular potency and have been tested in human clinical trials for treating cancer (Penning et al., 2009).
Synthesis and Neuroleptic Activity
In neuroleptic research, derivatives of 4-Benzyl-4-methylpyrrolidin-2-one have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research indicated a good correlation between structure and activity, suggesting potential for these compounds in the treatment of psychosis (Iwanami et al., 1981).
Polymer Chemistry
In the field of polymer chemistry, N-Benzyl-3-methylenepyrrolidin-2-one has been synthesized and homopolymerized under free radical conditions. This process resulted in the formation of isotactic polymers with significant potential for various industrial applications (Neuhaus & Ritter, 2015).
Metabolic Studies
Studies have also investigated the metabolism of compounds like 1-benzylpyrrolidine, a closely related compound to 4-Benzyl-4-methylpyrrolidin-2-one. This research provides insights into the metabolic pathways and potential toxicological implications of these compounds (Ho & Castagnoli, 1980).
Safety And Hazards
The safety data sheet for a similar compound, N-Benzyl-4-piperidone, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Similar safety measures may apply to 4-Benzyl-4-methylpyrrolidin-2-one.
Orientations Futures
The future of pyrrolidine compounds in drug discovery is promising. The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make pyrrolidine a versatile scaffold for novel biologically active compounds . The development of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles are potential future directions .
Propriétés
IUPAC Name |
4-benzyl-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGJMFGXWYNAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-4-methylpyrrolidin-2-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)
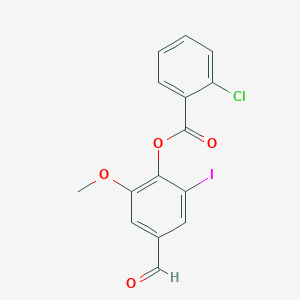
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
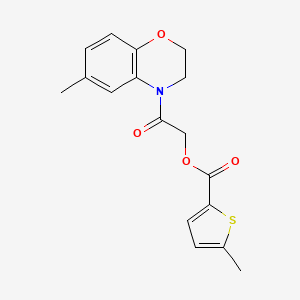
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
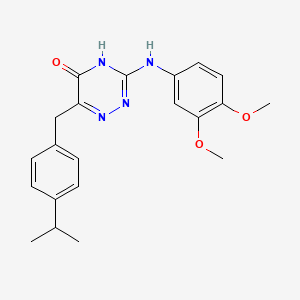
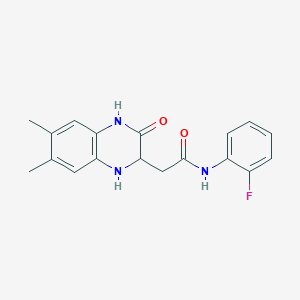
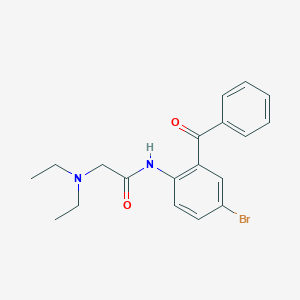
![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)